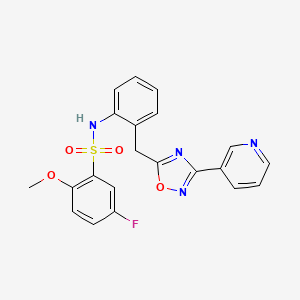

5-fluoro-2-methoxy-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide

Beschreibung

The compound 5-fluoro-2-methoxy-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide is a structurally complex small molecule featuring a benzenesulfonamide core substituted with fluorine and methoxy groups. The sulfonamide moiety is linked to a phenyl ring modified with a 1,2,4-oxadiazole heterocycle bearing a pyridin-3-yl substituent. The fluorine atom likely enhances metabolic stability and binding affinity, while the oxadiazole ring contributes to rigidity and hydrogen-bonding interactions .

Eigenschaften

IUPAC Name |

5-fluoro-2-methoxy-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN4O4S/c1-29-18-9-8-16(22)12-19(18)31(27,28)26-17-7-3-2-5-14(17)11-20-24-21(25-30-20)15-6-4-10-23-13-15/h2-10,12-13,26H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYRTBRYUBZGMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-2-methoxy-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide involves multiple steps:

Initial Formation of 3-(pyridin-3-yl)-1,2,4-oxadiazole: : This step typically involves the cyclization of appropriate precursor molecules under controlled conditions.

Coupling Reaction: : The oxadiazole derivative is then coupled with 2-((2-fluoro-5-methoxyphenyl)amino)benzenesulfonamide using coupling agents such as EDCI or DCC in the presence of a base like DIPEA.

Purification: : The final product is purified using column chromatography to achieve the desired purity and yield.

Industrial Production Methods: For large-scale production, methods may involve automated synthesis with optimized reaction parameters, high-efficiency purification techniques, and advanced analytical methods to ensure product consistency.

Analyse Chemischer Reaktionen

Oxidation: : The compound can undergo oxidation reactions under specific conditions.

Reduction: : It may also undergo reduction reactions, though specific conditions need to be tailored to avoid degrading the sulfonamide group.

Oxidation: : Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: : Sodium borohydride or other mild reducing agents are preferred.

Substitution: : Halogenating agents or electrophiles, depending on the desired substituent.

Major Products Formed: Depending on the reaction and conditions, products can range from hydroxylated derivatives to substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound is valuable for understanding reaction mechanisms involving aromatic sulfonamides and for developing new synthetic methodologies.

Biology: The compound’s bioactivity makes it a candidate for studying enzyme inhibition, receptor binding, and other biological processes at the molecular level.

Medicine: Its potential pharmacological effects can lead to the development of new drugs, particularly in fields like oncology and infectious diseases.

Industry: Industrial applications include the creation of chemical intermediates for further synthesis and the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action involves binding to specific molecular targets, such as enzymes or receptors. The compound's structure allows it to interact with active sites through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing biological pathways and exerting its effects.

Vergleich Mit ähnlichen Verbindungen

Structural Differences :

- Halogen Substitution : Chlorine replaces fluorine at the 5-position of the benzene ring.

- Heterocyclic Group : Thiophene replaces pyridin-3-yl on the oxadiazole ring.

Hypothetical Impact :

- Aromatic Interactions : Thiophene’s sulfur atom could engage in weaker π-π stacking compared to pyridine’s nitrogen, influencing target selectivity .

3-((3-(4-(2-(Isobutylsulfonyl)Phenoxy)-3-(Trifluoromethyl)Phenyl)-1,2,4-Oxadiazol-5-yl)Methyl)-5,5-Dimethyl-1-(2-Morpholinoethyl)Imidazolidine-2,4-Dione (Patent: EP Bulletin, 2024)

Structural Differences :

- Sulfonamide Position: The sulfonamide is attached to a phenoxy group instead of a benzene ring.

- Substituents: A trifluoromethyl group and morpholinoethyl chain are present.

Hypothetical Impact :

- Solubility: The morpholinoethyl group may improve aqueous solubility compared to the target compound’s pyridine.

- Steric Effects : The bulky trifluoromethyl group could hinder binding to compact active sites, reducing potency but improving metabolic stability .

5-(4,4-Dimethyl-1,1,3-Trioxo-1,2-Thiazolidin-2-yl)-2-Methoxy-N-[(4-Methoxyphenyl)Methyl]Benzenesulfonamide (951947-54-9)

Structural Differences :

- Core Modification: A thiazolidinone ring replaces the oxadiazole.

- Substituents : A 4-methoxyphenylmethyl group is attached to the sulfonamide nitrogen.

Hypothetical Impact :

- Hydrogen-Bonding: The thiazolidinone’s carbonyl groups could introduce additional hydrogen-bonding interactions, altering selectivity .

Biologische Aktivität

5-Fluoro-2-methoxy-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide is a compound of interest due to its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Characteristics

The molecular formula for this compound is , with a molecular weight of approximately 378.44 g/mol. The structure includes a sulfonamide group, a methoxy group, and a pyridine moiety, which are significant for its biological properties.

Biological Activity Overview

The compound exhibits various biological activities, including:

- Anticancer Activity : The presence of the 1,2,4-oxadiazole unit has been associated with anticancer properties. Compounds containing this moiety have shown effectiveness against multiple cancer cell lines.

- Antimicrobial Activity : The pyridine and oxadiazole components are known for their antimicrobial potential. Studies indicate that derivatives of this compound can inhibit bacterial growth effectively.

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation and survival, such as phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways .

- Cell Cycle Arrest : Research suggests that it can induce cell cycle arrest in cancer cells, leading to apoptosis through pathways involving caspases and other apoptotic factors .

- Antimicrobial Mechanisms : The mechanisms include disruption of bacterial cell wall synthesis and interference with nucleic acid synthesis .

Anticancer Studies

A study investigated the antiproliferative effects of various oxadiazole derivatives on human cancer cell lines (HCT116, MCF-7). Notably, the compound demonstrated an IC50 value indicating significant cytotoxicity against these lines .

Antimicrobial Efficacy

In vitro tests revealed that the compound exhibited potent activity against Gram-positive and Gram-negative bacteria. For instance, it showed superior activity compared to standard antibiotics like penicillin against certain strains .

Table 1: Biological Activities of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.